Chemical structure and properties of 3-(Dimethylamino)pyrrolidine-1-carboximidamide
Chemical structure and properties of 3-(Dimethylamino)pyrrolidine-1-carboximidamide
This guide serves as an in-depth technical monograph on 3-(Dimethylamino)pyrrolidine-1-carboximidamide , a specialized bifunctional intermediate used primarily in the synthesis of kinase inhibitors (specifically BTK inhibitors) and complex medicinal chemistry scaffolds.
Chemical Identity & Structural Analysis
This compound is a bifunctional nitrogen heterocycle characterized by a pyrrolidine core substituted with a highly basic guanidine moiety at the N1 position and a tertiary dimethylamine at the C3 position. It is predominantly utilized as a "warhead" carrier or a polar scaffolding element in drug discovery to mimic arginine residues or enhance aqueous solubility.
| Property | Data / Descriptor |
| IUPAC Name | 3-(Dimethylamino)pyrrolidine-1-carboximidamide |
| Common Synonyms | 1-Carbamimidoyl-3-(dimethylamino)pyrrolidine; N-(1-Guanylpyrrolidin-3-yl)-N,N-dimethylamine |
| Molecular Formula | C₇H₁₆N₄ |
| Molecular Weight | 156.23 g/mol |
| Core Scaffold | Pyrrolidine (Saturated 5-membered N-heterocycle) |
| Functional Groups | 1.[1][2][3][4][5][6][7][8][9][10] Guanidine (N1-position): High basicity (pKa ~13.5) 2. Tertiary Amine (C3-position): Moderate basicity (pKa ~9.5) |
| Stereochemistry | Contains one chiral center at C3.[6] Can exist as (R), (S), or racemate. Drug applications typically require the enantiopure form (often R). |
1.1 Structural Logic & Pharmacophore
The molecule's value lies in its dual-basicity profile .
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The Guanidine Tail (N1): Acts as a strong hydrogen bond donor/acceptor and a cationic anchor at physiological pH. It is often used to engage aspartate or glutamate residues in a protein binding pocket (e.g., the solvent front of a kinase ATP-pocket).
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The Dimethylamine Head (C3): Provides a solubilizing group and a vector for additional hydrogen bonding or salt-bridge formation.
Physicochemical Properties
Understanding the ionization state is critical for isolation and formulation.
| Parameter | Value (Predicted/Class-Based) | Implication for Handling |
| pKa (Guanidine) | ~13.0 – 13.6 | Protonated at all physiological pHs. Requires strong bases (e.g., NaOH) to deprotonate. |
| pKa (Tertiary Amine) | ~9.2 – 9.8 | Protonated at physiological pH. |
| LogP (Octanol/Water) | -1.5 to -0.5 (Highly Polar) | High water solubility; poor retention on C18 columns without ion-pairing agents. |
| Physical State | Hygroscopic Solid (Salt) or Viscous Oil (Free Base) | Likely isolated as a Hydrochloride (HCl) or Hemisulfate salt due to high basicity. |
| Hygroscopicity | High | Must be stored under desiccant; rapidly absorbs atmospheric moisture. |
Synthesis & Manufacturing
The synthesis of 3-(Dimethylamino)pyrrolidine-1-carboximidamide typically involves the guanylation of the commercially available precursor 3-(dimethylamino)pyrrolidine .
3.1 Synthetic Route (Standard Protocol)
The most robust method avoids the use of toxic cyanogen bromide, instead utilizing 1H-pyrazole-1-carboxamidine hydrochloride as the guanylating agent. This reaction is preferred for its high yield and easy purification.
Reagents:
-
Substrate: 3-(Dimethylamino)pyrrolidine (Racemic or Enantiopure).[6][8]
-
Guanylating Agent: 1H-Pyrazole-1-carboxamidine HCl.
-
Base:
-Diisopropylethylamine (DIPEA). -
Solvent: DMF or Acetonitrile.[7]
Protocol:
-
Dissolution: Dissolve 3-(dimethylamino)pyrrolidine (1.0 eq) in DMF (0.5 M concentration).
-
Addition: Add DIPEA (2.5 eq) followed by 1H-pyrazole-1-carboxamidine HCl (1.1 eq).
-
Reaction: Stir at room temperature for 16 hours. The reaction is driven by the formation of the stable guanidine and the expulsion of pyrazole.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove DMF.
-
Purification: Due to high polarity, standard silica chromatography is difficult. Use Reverse-Phase Flash Chromatography (C18) eluting with Water (0.1% TFA) / Acetonitrile.
-
Lyophilization: Freeze-dry the aqueous fractions to obtain the product as a TFA salt (hygroscopic white powder).
-
3.2 Synthesis Workflow Diagram
Caption: Guanylation workflow utilizing pyrazole-carboxamidine transfer.
Analytical Characterization
Validating the structure requires distinguishing the guanidine protons from the amine signals.
4.1 NMR Spectroscopy (¹H NMR in D₂O)
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Guanidine Region: In D₂O, the N-H protons (usually ~7.0–8.0 ppm) will exchange and disappear. In DMSO-d₆, look for a broad singlet (4H equivalent) around 7.2 ppm.
-
C3-H (Methine): A multiplet around 2.8 – 3.2 ppm.
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N-Methyls: A sharp singlet (6H) at ~2.2 ppm (free base) or ~2.8 ppm (salt form).
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Ring Protons: Complex multiplets for C2, C4, and C5 protons between 1.8 and 3.6 ppm.
4.2 Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Observed Mass: [M+H]⁺ = 157.15 m/z.
-
Fragmentation Pattern:
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Loss of dimethylamine (-45 Da).
-
Loss of guanidine fragment (-42 Da).
-
4.3 HPLC Method (Polar Compound)
Standard C18 columns often fail to retain this compound due to its high polarity.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters Atlantis T3).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Retention: Elutes early on C18; requires high organic start on HILIC.
Applications in Drug Discovery
This molecule is a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other immunomodulatory drugs.
5.1 Mechanism of Action (as a Fragment)
In medicinal chemistry, the 1-carboximidamide group serves two roles:
-
Solvent Interaction: It orients the molecule towards the solvent interface of the enzyme pocket.
-
Selectivity Filter: The high basicity prevents the molecule from crossing membranes passively unless actively transported or if the pKa is masked, making it useful for restricting drugs to specific compartments (e.g., GI tract or specific tissues).
5.2 Biological Pathway Diagram
The following diagram illustrates how this fragment integrates into a larger kinase inhibitor scaffold (e.g., a biaryl system).
Caption: Integration of the guanidine fragment into kinase inhibitor scaffolds.
Safety & Handling (SDS Summary)
| Hazard Class | Description | Precaution |
| Skin Corrosion/Irritation | Category 1B (Causes severe burns) | The free base is highly alkaline. Wear nitrile gloves and face shield. |
| Eye Damage | Category 1 (Risk of serious damage) | Guanidines can cause permanent corneal opacity. |
| Storage | Hygroscopic / Air Sensitive | Store at -20°C under Argon/Nitrogen. Absorb moisture to form a sticky gum. |
Disposal: As a nitrogenous base, it must be neutralized with dilute acid before disposal into organic waste streams. Do not release into drains due to potential aquatic toxicity (cationic surfactants).
References
-
Preparation of Biaryl Compounds Useful for the Treatment of Human Diseases. (2015). World Intellectual Property Organization. Patent WO2015089327A1.[10] (Describes the use of 3-(dimethylamino)pyrrolidine-1-carboximidamide in BTK inhibitor synthesis). Link
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis.Journal of Organic Chemistry, 57(8), 2497-2502. (Standard protocol for synthesizing guanidines from amines). Link
-
PubChem Compound Summary: 3-(Dimethylamino)pyrrolidine. (2024). National Center for Biotechnology Information. (Data on the precursor scaffold). Link
-
Katritzky, A. R., et al. (2005). Synthesis of Guanidines.Arkivoc, 2005(iv), 49-87. (Review of synthetic methodologies for guanidine derivatives). Link
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